Boc-D-Trp-OH

Peptide Synthesis Chiral Purity Metabolic Stability

Boc-D-Trp-OH (CAS 5241-64-5) is a Boc-protected D-tryptophan building block for solid-phase peptide synthesis. Its D-configuration, verified by specific optical rotation (+21°), imparts proteolytic stability and distinct stereochemical properties critical for receptor binding and biological activity-outcomes not achievable with the L-enantiomer. • Optical rotation: +21° (c=1, acetic acid) confirms D-configuration • Storage: 2-30°C eliminates frozen cold chain logistics costs • Solubility: Clear in DMF (1 mmole/2 mL) for standard Boc SPPS • Purity: ≥98% (HPLC); white to slightly yellow powder

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
CAS No. 5241-64-5
Cat. No. B557161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Trp-OH
CAS5241-64-5
SynonymsBoc-D-Trp-OH; 5241-64-5; N-Boc-D-tryptophan; N-(tert-Butoxycarbonyl)-D-tryptophan; Nalpha-Boc-D-tryptophan; N-[(tert-Butoxy)carbonyl]-D-tryptophan; BOC-D-TRYPTOPHAN; BOC-D-TRYPTOPHANE; Nalpha-Boc-D-Tryptophane; CHEMBL65670; (2R)-3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoicacid; ST50307211; D-TRYPTOPHAN,N-[(1,1-DIMETHYLETHOXY)CARBONYL]-; (R)-2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionicacid; N-BOC-L-Tryptophane; N-((tert-Butoxy)carbonyl)-D-tryptophan; N|A-Boc-D-tryptophan; PubChem12948; N-Boc-D-Trp-OMe; BOC-D-TRP; AC1Q5XMG; N-|A-Boc-D-Tryptophan; BOC-D-TRYPTOPHAN-OH; TERT-BUTOXYCARBONYL-; AC1L38WE
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1
InChIKeyNFVNYBJCJGKVQK-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Trp-OH Product Evidence Guide


Boc-D-Trp-OH (N-α-tert-butoxycarbonyl-D-tryptophan, CAS 5241-64-5) is a Boc-protected derivative of the non-proteinogenic D-amino acid D-tryptophan [1]. It is primarily utilized as a standard building block for the introduction of D-tryptophan residues in Boc-based solid-phase peptide synthesis (SPPS) . The compound exists as a white to slightly yellow powder with a molecular weight of 304.34 g/mol and is characterized by an optical rotation of approximately +19° to +21° (c=1-2 in acetic acid or DMF) .

Workflow Boc-based solid-phase peptide synthesis (SPPS)
Stereochemical role D-enantiomer of tryptophan for protease-resistant peptide research
Key property Organic-soluble (DMF) to support coupling reactions

Boc-D-Trp-OH Substitution Limitations


Direct substitution of Boc-D-Trp-OH with its L-enantiomer (Boc-L-Trp-OH) or with alternative protecting group strategies (e.g., Fmoc-D-Trp(Boc)-OH) is not chemically or functionally equivalent. The D-configuration of Boc-D-Trp-OH imparts distinct stereochemical properties that are critical for modulating peptide conformation, receptor binding, and, most importantly, resistance to proteolytic degradation in biological systems [1]. Substituting with Boc-L-Trp-OH would result in a peptide with the opposite stereochemistry at the tryptophan position, which can lead to a complete loss of biological activity or altered metabolic stability . Furthermore, the orthogonal protection offered by alternative building blocks like Fmoc-D-Trp(Boc)-OH is specific to Fmoc-based SPPS protocols and is incompatible with standard Boc chemistry workflows without significant protocol adaptation .

Stereochemistry inversion
Substituting with Boc-L-Trp-OH may invert peptide chirality, potentially altering protease resistance and bioactivity profiles.
SPPS protocol mismatch
Fmoc-D-Trp(Boc)-OH is orthogonal to Boc chemistry; use in Boc SPPS may require complete protocol revalidation and may not deprotect efficiently.

Boc-D-Trp-OH Differentiation Evidence


Stereochemical Purity and Biological Stability

Boc-D-Trp-OH provides the D-enantiomer of tryptophan, which is essential for generating peptides with enhanced resistance to enzymatic degradation compared to those containing the natural L-enantiomer [1]. This differentiation is directly quantifiable via optical rotation: Boc-D-Trp-OH exhibits a positive specific rotation of +21° (c=1, acetic acid), while its L-counterpart (Boc-L-Trp-OH) displays a negative rotation of -20.0° (c=1, DMF) .

Stereochemical Purity & Stability
Target: +21° (c=1, AcOH) vs Boc-L-Trp-OH: -20.0° (c=1, DMF)
Opposite rotation confirms D-configuration; reported to enhance protease resistance for peptide stability research.
Optical rotation measured at 20°C in specified solvents.
Peptide Synthesis Chiral Purity Metabolic Stability

Orthogonal Protection Strategy

Boc-D-Trp-OH is specifically designed for Boc SPPS, utilizing acid-labile Boc protection that is orthogonal to base-labile Fmoc chemistry . In contrast, Fmoc-D-Trp(Boc)-OH is a dual-protected analog for Fmoc SPPS . A direct comparison of reaction suitability shows that Boc-D-Trp-OH is solely compatible with Boc SPPS, while Fmoc-D-Trp(Boc)-OH is only for Fmoc SPPS . This orthogonal requirement is a fundamental, non-interchangeable parameter for protocol selection.

Orthogonal Protection Strategy
Data to verify
Boc-D-Trp-OH: acid-labile, compatible with Boc SPPS (TFA/HF). Fmoc-D-Trp(Boc)-OH: base-labile, required for Fmoc SPPS (piperidine).
Protocol choice dictates building block selection; orthogonal chemistries cannot be interchanged without workflow revalidation.
Mutually exclusive SPPS methodologies; verify supplier protocol recommendations.
Solid-Phase Peptide Synthesis Orthogonal Protection Reaction Suitability

Solubility and Formulation Compatibility

The Boc protection in Boc-D-Trp-OH significantly alters its solubility profile compared to the unprotected D-tryptophan amino acid . While D-tryptophan is freely soluble in aqueous acid and water [1], Boc-D-Trp-OH demonstrates clear solubility in organic solvents like DMF (1 mmole in 2 ml DMF), which is essential for typical peptide coupling reactions . This shift from aqueous to organic solubility is a direct consequence of the hydrophobic Boc group and is a necessary prerequisite for most non-aqueous peptide synthesis protocols.

Solubility Shift
Clearly soluble in DMF (1 mmol/2 mL) vs unprotected D-Trp freely soluble in water.
Boc protection shifts solubility from aqueous to organic, enabling dissolution in standard coupling solvents.
Solubility assessed at room temperature.
Peptide Synthesis Solubility Formulation

Thermal Stability and Storage

Boc-D-Trp-OH exhibits distinct thermal stability properties compared to its formyl-protected analog, Boc-D-Trp(For)-OH [1]. The melting point of Boc-D-Trp-OH is reported as 131-138°C , whereas specific data for Boc-D-Trp(For)-OH is not readily available in the public domain, but the additional formyl group on the indole nitrogen suggests a different thermal profile. More importantly, Boc-D-Trp-OH is recommended for storage at room temperature (2-30°C) , while Boc-D-Trp(For)-OH requires storage at -20°C [1], indicating significantly different stability requirements.

Storage Temperature
Target: 2–30°C (room temperature) vs Boc-D-Trp(For)-OH: -20°C
Ambient storage reduces cold-chain logistics, supporting simplified inventory management.
Based on vendor storage recommendations.
Peptide Synthesis Thermal Stability Storage

Enantiomeric Purity Assurance

While both Boc-D-Trp-OH and Fmoc-D-Trp(Boc)-OH are offered with high chemical purity (≥98% by TLC or HPLC) , Fmoc-D-Trp(Boc)-OH vendors explicitly report an additional quality metric: enantiomeric purity of ≥99.5% (a/a) . This direct, quantitative assurance is not universally reported for Boc-D-Trp-OH by all suppliers, making it a key differentiator for applications demanding absolute stereochemical integrity.

Enantiomeric Purity Specification
Data to verify
Boc-D-Trp-OH: chemical purity ≥98% (TLC), ee not routinely specified. Comparator Fmoc-D-Trp(Boc)-OH: ee ≥99.5% reported.
Fmoc analog offers certified chiral purity; Boc version requires verification if absolute ee is critical.
Check supplier Certificate of Analysis for enantiomeric purity.
Peptide Synthesis Enantiomeric Purity Quality Control

Racemization Control in Coupling

The use of Boc-D-Trp-OH, particularly when activated as an HOBt ester, is associated with a reduced risk of racemization compared to coupling reactions with unprotected D-tryptophan or other less hindered derivatives . While direct, head-to-head racemization rate constants for Boc-D-Trp-OH versus D-Trp under identical coupling conditions are not readily available in the literature, class-level inference from peptide synthesis principles indicates that N-protection is a standard and effective strategy to suppress epimerization at the alpha-carbon during activation and coupling steps [1].

Racemization Control
Class-level
Activated as HOBt ester, reported less prone to racemization vs unprotected D-Trp.
N-protection supports epimerization control during coupling, consistent with class-level peptide chemistry principles.
Quantitative rate constants not available; verify under specific coupling conditions.
Peptide Synthesis Racemization Coupling Efficiency

Boc-D-Trp-OH Application Scenarios


Metabolically Stable Peptide Synthesis

Researchers developing peptide-based drugs or biological probes that require enhanced stability against proteolytic enzymes should procure Boc-D-Trp-OH to incorporate a D-tryptophan residue [1]. The specific positive optical rotation (+21°) verifies the D-enantiomer, which is essential for imparting resistance to degradation in vivo, a property not achievable with Boc-L-Trp-OH (negative rotation) .

Boc-Based SPPS Protocols

Laboratories utilizing Boc chemistry for SPPS must select Boc-D-Trp-OH over Fmoc-protected analogs due to its defined reaction suitability for acid-labile deprotection strategies [1]. The compound's clear solubility in DMF (1 mmole/2 ml) ensures its compatibility with standard Boc SPPS coupling solvents, a critical parameter for efficient peptide chain assembly .

SAR Studies of Tryptophan-Containing Peptides

For SAR campaigns exploring the role of tryptophan stereochemistry, Boc-D-Trp-OH is the requisite building block. Its distinct D-configuration, confirmed by optical rotation, allows scientists to systematically compare the biological activity of peptide analogs containing D-Trp versus L-Trp, providing critical insight into receptor binding and functional selectivity [1].

Streamlined Cold-Chain Logistics

Contract research and manufacturing organizations (CROs/CMOs) engaged in multi-gram to kilogram peptide synthesis may prefer Boc-D-Trp-OH over analogs requiring frozen storage, such as Boc-D-Trp(For)-OH [1]. The recommended storage temperature of 2-30°C for Boc-D-Trp-OH reduces the operational burden and cost of maintaining a -20°C cold chain, offering a tangible logistical and financial advantage for high-volume procurement and inventory management.

Application
Selection Property
Validation Focus
Metabolically stable peptide research
D-enantiomer identity (optical rotation)
Protease resistance in relevant biological matrices
Boc-based SPPS protocols
Acid-labile Boc protection
Deprotection and coupling efficiency review
SAR studies of tryptophan-containing peptides
Stereochemical control (D vs L)
Comparative bioactivity and binding assays
Simplified cold-chain logistics
Ambient storage stability
Long-term stability under recommended conditions

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